An In-depth Technical Guide to the Physicochemical Properties of (2,3-Dihydro-1H-inden-2-yl)methanamine HCl
An In-depth Technical Guide to the Physicochemical Properties of (2,3-Dihydro-1H-inden-2-yl)methanamine HCl
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of (2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride (CAS No: 178955-07-2). Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the structural, physical, and chemical characteristics of this compound. Where experimentally determined data for the target molecule is not publicly available, this guide provides data from closely related structural analogs to offer valuable insights. Furthermore, detailed, field-proven experimental protocols for the determination of these key properties are presented, underpinned by a rationale that emphasizes scientific integrity and reproducibility. This guide is structured to serve as a practical and authoritative resource, facilitating a deeper understanding of this compound's behavior and its implications in pharmaceutical applications.
Introduction
(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride is a primary amine salt belonging to the indane class of molecules. The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The physicochemical properties of the hydrochloride salt of (2,3-Dihydro-1H-inden-2-yl)methanamine are critical determinants of its behavior in both in vitro and in vivo systems. Factors such as solubility, pKa, and stability directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a detailed examination of these properties to support further research and development.
Chemical and Physical Properties
A summary of the known and estimated physicochemical properties of (2,3-Dihydro-1H-inden-2-yl)methanamine HCl is presented below.
| Property | Value | Source/Comment |
| Chemical Name | (2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride | IUPAC |
| Synonyms | 2,3-dihydro-1H-inden-2-ylmethanamine hydrochloride; 2-indanmethanamine hydrochloride; Indan-2-ylmethylamine hydrochloride | [1] |
| CAS Number | 178955-07-2 | [1] |
| Molecular Formula | C₁₀H₁₄ClN | [1] |
| Molecular Weight | 183.68 g/mol | |
| Chemical Structure | See Figure 1 | |
| Physical Form | Solid | |
| Melting Point | Estimated: 245-247 °C | Based on the closely related analog, 2-Indanamine hydrochloride[2][3]. The addition of a methylene group may slightly alter the crystal lattice energy and thus the melting point. |
| Boiling Point | Not available | As a salt, this compound is expected to decompose at high temperatures rather than boil. |
| Solubility | Data not available | Expected to have moderate to good solubility in water due to its salt form. Solubility in organic solvents is likely to be lower. |
| pKa | Data not available | The pKa of the conjugate acid is expected to be in the range of 9-10, typical for a primary alkylammonium ion. |
Visualizing the Core Structure
To provide a clear representation of the molecule at the heart of this guide, the following diagram illustrates its two-dimensional chemical structure.
Figure 1: 2D structure of (2,3-Dihydro-1H-inden-2-yl)methanamine HCl.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indane ring, the aliphatic protons of the five-membered ring, the methylene protons of the methanamine group, and a broad signal for the amine protons. The chemical shifts and coupling patterns will be indicative of their chemical environment.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the indane ring, and the methylene carbon of the methanamine substituent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of (2,3-Dihydro-1H-inden-2-yl)methanamine HCl is expected to exhibit characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. An IR spectrum of the related compound methylamine hydrochloride is available and shows characteristic peaks that can be used for comparison.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the structure. Under typical electrospray ionization (ESI) conditions, the compound is expected to show a prominent ion corresponding to the protonated free base [(M+H)⁺].
Experimental Protocols
The following section details the methodologies for determining the key physicochemical properties of (2,3-Dihydro-1H-inden-2-yl)methanamine HCl. These protocols are designed to be self-validating and are based on established scientific principles.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that is indicative of the purity of a crystalline solid. A sharp melting range suggests a high degree of purity.
Protocol:
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Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped at a rate of 10-20 °C/minute to approach the expected melting point, and then the rate is reduced to 1-2 °C/minute.
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Workflow for Physicochemical Property Determination
The following diagram outlines the logical flow for the comprehensive characterization of a pharmaceutical compound like (2,3-Dihydro-1H-inden-2-yl)methanamine HCl.
Figure 2: Workflow for Physicochemical Characterization.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: Aqueous solubility is a critical parameter that influences the bioavailability of a drug substance. The shake-flask method is a reliable technique for determining equilibrium solubility.
Protocol:
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Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.
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Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid and liquid phases.
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Analysis: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
Rationale: The pKa value governs the extent of ionization of a compound at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.
Protocol:
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Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.
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Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
Stability and Degradation
The chemical stability of a drug substance is a critical quality attribute that must be thoroughly investigated. While specific stability data for (2,3-Dihydro-1H-inden-2-yl)methanamine HCl is not publicly available, potential degradation pathways for primary amines include oxidation and reaction with aldehydes or ketones.
Forced degradation studies are recommended to identify potential degradation products and to develop stability-indicating analytical methods. These studies typically involve exposing the compound to harsh conditions such as:
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Acidic and basic hydrolysis: Exposure to strong acids (e.g., 1N HCl) and bases (e.g., 1N NaOH) at elevated temperatures.
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Oxidative degradation: Treatment with an oxidizing agent such as hydrogen peroxide.
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Thermal stress: Exposure to high temperatures.
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Photostability: Exposure to light of controlled wavelength and intensity.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of (2,3-Dihydro-1H-inden-2-yl)methanamine HCl. While some experimental data for this specific molecule remains to be publicly documented, this guide has offered valuable estimations based on closely related analogs and has presented robust, standardized protocols for the experimental determination of these critical parameters. The information and methodologies contained herein are intended to serve as a foundational resource for scientists and researchers, enabling a more informed approach to the study and development of this and other related pharmaceutical compounds. The provided workflows and rationales are designed to ensure that future investigations are conducted with the highest degree of scientific rigor and integrity.
References
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PubChem. (2,3-Dihydro-1H-inden-2-yl)methanamine. Available at: [Link]
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NIST. Methanamine, hydrochloride. Available at: [Link]
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Organic Chemistry Data. 13C NMR Chemical Shifts. Available at: [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
- Google Patents. US Patent for Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
- Google Patents. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
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LookChem. Cas 2338-18-3,1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1). Available at: [Link]
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